N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide
Description
The compound N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide is a sulfonimidamide derivative featuring a dibenzoazepine core. Dibenzoazepines are tricyclic structures historically significant in psychopharmacology, particularly as antidepressants (e.g., imipramine).
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(phenylsulfonimidoyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-26(29(25,28)22-12-3-2-4-13-22)18-9-19-27-23-14-7-5-10-20(23)16-17-21-11-6-8-15-24(21)27/h2-8,10-15,25H,9,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLDDLGXHNYDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)S(=N)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide is a compound with potential pharmacological significance, particularly in the context of neuropharmacology. This article aims to detail its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 424.45 g/mol. The structure features a dibenzoazepine core, which is known to influence its interaction with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is hypothesized to exhibit properties similar to tricyclic antidepressants (TCAs), which act by inhibiting the reuptake of norepinephrine and serotonin, thus enhancing their availability in the synaptic cleft.
Biological Activity Overview
- Antidepressant Effects : Research indicates that compounds related to dibenzoazepines can exhibit significant antidepressant activity. For instance, the structural analogs have been shown to modulate serotonin and norepinephrine levels, which are critical in managing mood disorders.
- Anxiolytic Properties : Some studies suggest that these compounds may also possess anxiolytic effects, potentially through their action on GABAergic systems.
- Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin and norepinephrine reuptake | |
| Anxiolytic | Modulation of GABA receptors | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that the administration of this compound led to a significant reduction in depressive-like behaviors when compared to control groups. The study utilized standard tests such as the forced swim test and the tail suspension test to evaluate behavioral changes.
Case Study 2: Anxiolytic Effects
In another investigation, the compound was assessed for its anxiolytic properties using the elevated plus maze test. Results indicated that animals treated with the compound spent more time in open arms compared to untreated controls, suggesting reduced anxiety levels.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
The compound is structurally related to tricyclic antidepressants (TCAs), which are known for their efficacy in treating depression and anxiety disorders. Research indicates that derivatives of dibenzo[b,f]azepine exhibit similar pharmacological profiles to TCAs, suggesting potential antidepressant activity. The mechanism of action is believed to involve the inhibition of neurotransmitter reuptake, particularly norepinephrine and serotonin, which are critical in mood regulation .
Synthesis of Hydroxy Metabolites
N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide serves as a reactant in synthesizing hydroxy metabolites of tricyclic compounds. These metabolites are essential for understanding the pharmacokinetics and dynamics of antidepressants, thereby aiding in the design of more effective drugs with fewer side effects .
Neuroscience Research
Neuroprotective Effects
Studies have indicated that compounds derived from dibenzo[b,f]azepines may possess neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve antioxidant activity and modulation of neuroinflammatory responses .
Behavioral Studies
Research involving animal models has shown that compounds similar to this compound can influence behavior related to anxiety and depression. These studies help elucidate the compound's effects on mood-related behaviors and its potential therapeutic benefits in psychiatric disorders .
Drug Development
Lead Compound for New Drug Formulations
Given its structural characteristics and biological activity, this compound can serve as a lead structure for developing new pharmaceuticals targeting mood disorders. The ability to modify its chemical structure could enhance its efficacy and reduce side effects, making it a valuable candidate in drug discovery .
Case Studies
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their differences:
Metabolic and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
